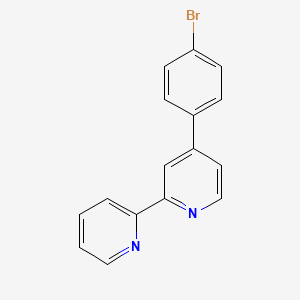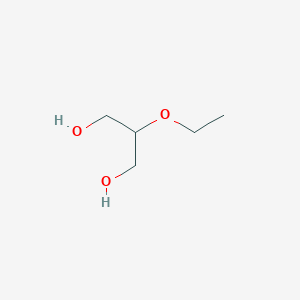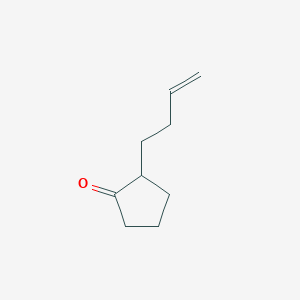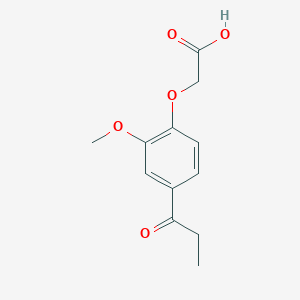
1,1,3-Trimethyl-1-silacyclobutane
Übersicht
Wissenschaftliche Forschungsanwendungen
Chemical Vapor Deposition and Silicon Carbide Films
1,1,3-Trimethyl-1-silacyclobutane (TMSC) is used in the chemical vapor deposition (CVD) process. Specifically, it's involved in doping 3C-SiC films on Si(111) substrates. The electron concentration in SiC films can be controlled through the N2 flow rate during deposition from trimethylsilane, a compound related to TMSC. This method affects the electrical properties of the films, significant for semiconductor applications (Chen, Steckl, & Loboda, 2000).
Organosilicon Chemistry
TMSC is also significant in synthetic organosilicon chemistry. For instance, it is used in the alternative synthesis of rac-sila-venlafaxine, a sila-analogue of the serotonin/noradrenaline reuptake inhibitor rac-venlafaxine. This demonstrates the potential of TMSC-related compounds in creating novel pharmaceuticals and complex organosilicon structures (Daiß et al., 2004).
Gas-phase Reactions in CVD Process
TMSC and its derivatives are studied for their role in gas-phase reactions within the hot-wire chemical vapor deposition process. The study of these reactions is vital for understanding and improving the efficiency of thin-film deposition technologies, which are crucial in microelectronics (Tong & Shi, 2011).
Transition-Metal Catalysis
The compound and its analogues are subjects of study in transition-metal catalyzed reactions. The activation of silicon-carbon bonds in silacyclobutanes (SCB) by transition-metal complexes opens new possibilities in organosilicon chemistry, including efficient transformations for synthesizing diverse organosilicon compounds (Mu et al., 2018).
Polymer Science
In polymer science, derivatives of TMSC are used in the anionic polymerization process. This process is employed to create polymers with specific properties, useful in a range of applications from materials science to biotechnology (Kawahara et al., 2004).
Radical Cation Studies
The silacyclobutane radical cation, closely related to TMSC, is investigated for its role as an intermediate in chemical reactions involving silicon-based organic molecules. Understanding the behavior of these radical cations can provide insights into reaction mechanisms and pathways in organosilicon chemistry (Al Derzi et al., 2006).
Eigenschaften
IUPAC Name |
1,1,3-trimethylsiletane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Si/c1-6-4-7(2,3)5-6/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVAPVIGBKYZTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C[Si](C1)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177491 | |
| Record name | 1,1,3-Trimethyl-1-silacyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3-Trimethyl-1-silacyclobutane | |
CAS RN |
2295-13-8 | |
| Record name | 1,1,3-Trimethylsilacyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2295-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3-Trimethyl-1-silacyclobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,3-Trimethyl-1-silacyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





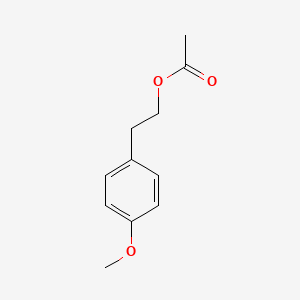
![7-chloro-2-(1-methyl-1H-imidazol-2-yl)-thieno[3,2-b]pyridine](/img/structure/B3049923.png)
